(3-(1H-pyrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Description
(3-(1H-pyrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C25H25N5O2 and its molecular weight is 427.508. The purity is usually 95%.
BenchChem offers high-quality (3-(1H-pyrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-pyrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Compounds featuring pyrazole, oxadiazole, and methanone groups have been synthesized and characterized for their potential biological activities. These include antimicrobial, phytotoxic, anticancer, enzyme inhibitory, and antimycobacterial activities. For instance, pyrazoline derivatives have been explored for their antimicrobial and phytotoxic properties, demonstrating significant activity in some cases. Similarly, derivatives with structural similarities have been evaluated for their enzyme inhibitory activities against targets like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, revealing promising inhibitors (Amara Mumtaz et al., 2015) (A. Cetin et al., 2021).
Anticancer Evaluation
Certain compounds have been synthesized and their reactions with various nucleophiles assessed for anticancer evaluation. The structural motifs similar to the given compound suggest potential for anticancer activity, pending specific evaluations to determine efficacy against cancer cell lines (R. S. Gouhar & Eman M. Raafat, 2015).
Molecular Docking and Antimicrobial Activity
Molecular docking studies alongside antimicrobial assessments of related compounds indicate a potential for targeting bacterial and fungal pathogens. Such research underscores the importance of structural analysis and molecular modeling in identifying bioactive compounds with potential therapeutic applications (Kanubhai D. Katariya et al., 2021).
properties
IUPAC Name |
[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-18-7-2-3-11-22(18)24-27-23(32-28-24)15-19-8-5-13-29(17-19)25(31)20-9-4-10-21(16-20)30-14-6-12-26-30/h2-4,6-7,9-12,14,16,19H,5,8,13,15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKJBOKXEUKSTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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